Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate chemical properties
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate chemical properties
An In-Depth Technical Guide to Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Introduction: A Versatile Scaffold in Modern Drug Discovery
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, also known by its synonym 1-Boc-3-phenyl-3-azetidinol, is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure, which features a strained four-membered azetidine ring, is strategically substituted with a tertiary alcohol, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. This unique arrangement provides a combination of conformational rigidity, metabolic stability, and versatile chemical handles, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug development.
The azetidine ring itself is an important structural motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and to explore novel intellectual property space. The presence of the 3-hydroxy and 3-phenyl groups on this scaffold allows for precise, three-dimensional diversification, enabling chemists to fine-tune a molecule's interaction with biological targets. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.
Core Physicochemical Properties
The fundamental properties of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 398489-25-3[1] |
| Molecular Formula | C₁₄H₁₉NO₃[1][2] |
| Molecular Weight | 249.31 g/mol [1][3] |
| Appearance | White to off-white solid/crystalline powder |
| Purity | Typically ≥98%[1][2] |
| InChI Key | RDFFQIULSPDBAB-UHFFFAOYSA-N[1][2] |
| Storage | 2-8°C[3] |
Synthesis: A Grignard-Based Approach
A prevalent and efficient method for synthesizing tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate involves the nucleophilic addition of a phenyl organometallic reagent to the commercially available N-Boc-3-azetidinone. The reaction with phenyllithium or a phenyl Grignard reagent provides a direct route to the desired tertiary alcohol.[4]
The causality behind this experimental design is rooted in fundamental organometallic chemistry. The carbonyl carbon of N-Boc-3-azetidinone is electrophilic, making it susceptible to attack by the highly nucleophilic carbon of the phenyl organometallic species. The reaction is typically conducted at very low temperatures (-78 °C) to control the high reactivity of the organometallic reagent, preventing side reactions such as enolization of the ketone or reaction with the solvent. An inert atmosphere is critical as organolithium and Grignard reagents are rapidly quenched by atmospheric oxygen and moisture.
Experimental Protocol: Synthesis from 1-Boc-3-azetidinone
Materials:
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1-Boc-3-azetidinone (1 equivalent)
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Bromobenzene (1.1 equivalents)
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n-Butyllithium (1.1 equivalents in hexanes)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Phenyllithium: A solution of bromobenzene in anhydrous THF is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
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n-Butyllithium solution is added dropwise to the bromobenzene solution, and the mixture is stirred for 1 hour at -78 °C to generate phenyllithium in situ.[5]
-
Addition Reaction: A solution of 1-Boc-3-azetidinone in anhydrous THF is added slowly to the freshly prepared phenyllithium solution at -78 °C.[4]
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up and Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a white solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Reactivity and Chemical Transformations
The chemical behavior of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is dictated by its three primary functional groups: the tertiary hydroxyl group, the Boc-protected amine, and the phenyl ring.
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The Tertiary Hydroxyl Group: This group is a key site for further functionalization. It can be deprotonated with a strong base to form an alkoxide or act as a leaving group under acidic conditions via protonation. A strategically important reaction is the Lewis acid-catalyzed Friedel-Crafts alkylation, where the hydroxyl group is eliminated to form a stabilized tertiary carbocation, which is then attacked by an electron-rich aromatic ring.[4] This reaction provides a powerful method for creating 3,3-diarylazetidines, a class of compounds with significant interest in medicinal chemistry.[4]
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The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group that stabilizes the azetidine ring. Its primary role is to prevent the nitrogen from participating in unwanted side reactions. It can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine, which can then be functionalized through N-alkylation, acylation, or sulfonylation.
-
The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid decomposition of the azetidine ring or cleavage of the Boc group.
Key Reaction: Friedel-Crafts Arylation to 3,3-Diarylazetidines
This transformation exemplifies the utility of the title compound as an intermediate. The reaction with an arene like toluene in the presence of a Lewis acid such as aluminum chloride (AlCl₃) yields a 3-aryl-3-phenylazetidine derivative.[4]
Protocol Outline:
-
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is dissolved in an excess of the arene (e.g., toluene), which serves as both reactant and solvent.
-
The solution is cooled in an ice bath, and a Lewis acid (e.g., AlCl₃) is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with ice-water and neutralized with a base (e.g., NaOH solution).
-
The product is extracted, dried, and purified. The Boc group may be cleaved under these conditions, yielding the free diarylazetidine.
Reaction Pathway Diagram
Caption: Friedel-Crafts reaction pathway.
Applications in Drug Development
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is not merely a laboratory curiosity; it is a strategically important intermediate for synthesizing pharmacologically active agents.[3]
-
Scaffold for CNS Agents: The rigid azetidine core is frequently used to construct analogues of known neurotransmitters or to develop novel ligands for central nervous system (CNS) targets. The defined stereochemistry and conformation imparted by the ring system can lead to enhanced potency and selectivity.[3]
-
Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups. This allows chemists to modulate a drug candidate's metabolic stability and pharmacokinetic profile.
-
Improved Pharmacokinetics (ADME): Incorporating the azetidine scaffold can improve key drug-like properties, including aqueous solubility and oral absorption, while potentially reducing off-target effects.[3] Its use in preparing protease inhibitors is also noted, as the azetidine ring can mimic peptide bonds while resisting enzymatic degradation.[3]
Conclusion
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a high-value chemical tool for researchers in medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the creation of diverse and complex molecular libraries. The ability to functionalize the hydroxyl group, deprotect and modify the nitrogen, and leverage the azetidine core as a rigid scaffold ensures its continued relevance in the quest for novel therapeutics. Understanding its core chemical properties and reactive potential is fundamental to unlocking its full utility in the drug discovery pipeline.
References
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Synthesis of 3,3-Diarylazetidines. CORE. [Link]
-
tert-Butyl3-hydroxy-3-phenylazetidine-1-carboxylate. MySkinRecipes. [Link]
-
The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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